
4-Methylene-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylene-2-phenyl-1,3-dioxolane is a cyclic ketene acetal known for its utility in radical ring-opening polymerization. This compound is characterized by its unique structure, which includes a methylene group and a phenyl group attached to a dioxolane ring. It has garnered significant interest in the field of polymer chemistry due to its ability to confer tunable degradability to polymers .
Méthodes De Préparation
The synthesis of 4-Methylene-2-phenyl-1,3-dioxolane involves the reaction of acetal halides with appropriate reagents under controlled conditions. One efficient method reported involves the use of three different acetal halides, which are thoroughly characterized by NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry . The reaction conditions typically include the use of solvents like toluene and temperatures around 90°C . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
4-Methylene-2-phenyl-1,3-dioxolane undergoes various chemical reactions, primarily radical ring-opening polymerization. This reaction is facilitated by the presence of a carbon-carbon double bond in the cyclic ketene acetal, which allows for the formation of a ring-retained radical. Common reagents used in these reactions include nitroxide-mediated polymerization initiators and methyl methacrylate as the principal monomer . The major products formed from these reactions are well-defined, degradable PMMA-rich copolymers .
Applications De Recherche Scientifique
4-Methylene-2-phenyl-1,3-dioxolane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 4-Methylene-2-phenyl-1,3-dioxolane exerts its effects involves radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical. This process provides a degradable ester linkage in the polymer backbone . The molecular targets and pathways involved include the stabilization of the radical by the phenyl group, which promotes the ring-opening reaction .
Comparaison Avec Des Composés Similaires
4-Methylene-2-phenyl-1,3-dioxolane can be compared with other cyclic ketene acetals such as:
2-Methylene-1,3-dioxepane (MDO): Known for its seven-membered ring structure and high ring strain, which promotes ring-opening.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): Produces benzylic ring-opened radicals, similar to this compound.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL): Another cyclic ketene acetal used in the synthesis of degradable polymers.
The uniqueness of this compound lies in its ability to produce well-defined, degradable PMMA-rich copolymers with controlled properties, making it highly valuable in various applications .
Propriétés
Numéro CAS |
4362-26-9 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
4-methylidene-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
Clé InChI |
DKJGMYUTRFLGBJ-UHFFFAOYSA-N |
SMILES canonique |
C=C1COC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)
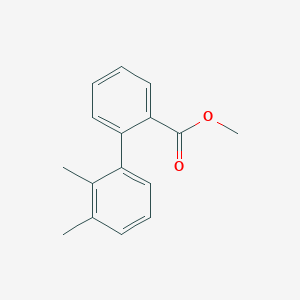
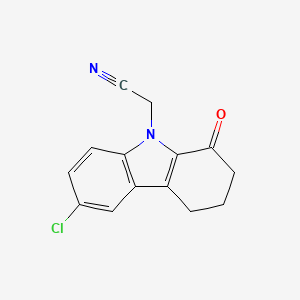
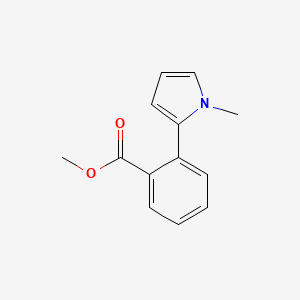
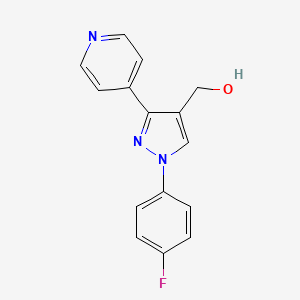
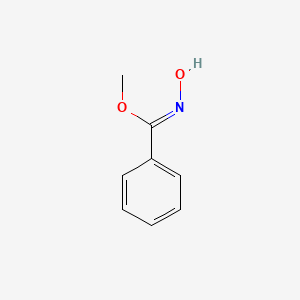

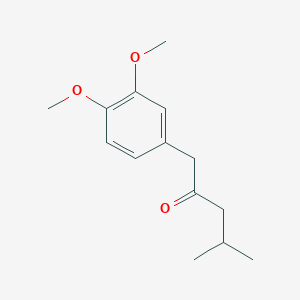
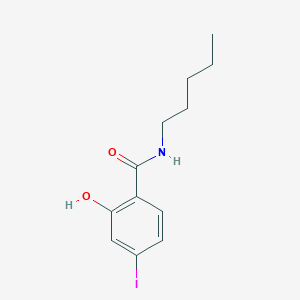
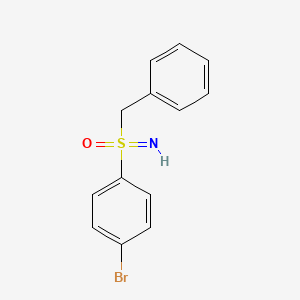
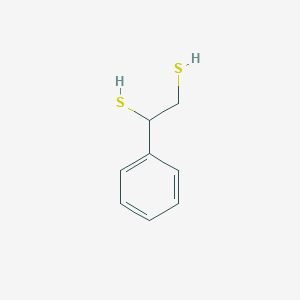
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
![(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14137604.png)
